3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone
Description
Other Identifiers
- PubChem CID : 24724599 .
- DSSTox Substance ID : DTXSID90642998 .
- ChemSpider ID : 24724599 (aligned with PubChem’s cross-referencing system) .
Table 2: Registry Identifiers
| Registry System | Identifier |
|---|---|
| CAS | 898763-36-5 |
| PubChem CID | 24724599 |
| DSSTox | DTXSID90642998 |
| ChemSpider | 24724599 |
Synonyms include 3,4-difluoro-4'-(4-methylpiperazinomethyl)benzophenone and MFCD03841824 . These aliases are critical for database interoperability, particularly in pharmaceutical and materials science research.
Isomeric Considerations and Stereochemical Features
Structural Isomerism
The compound’s isomerism arises from variations in fluorine substitution patterns and piperazinyl group positioning:
- Positional Isomers :
- Functional Group Isomers :
Table 3: Isomeric Variants
| Isomer Type | CAS Number | Substituent Positions |
|---|---|---|
| 3,4-Difluoro-4' isomer | 898763-36-5 | Fluorines at 3,4; piperazine at 4' |
| 3,5-Difluoro-3' isomer | 898789-35-0 | Fluorines at 3,5; piperazine at 3' |
| 3,4-Difluoro-2' isomer | 898762-48-6 | Fluorines at 3,4; piperazine at 2' |
Stereochemical Analysis
The molecule lacks chiral centers due to symmetrical substitution patterns on both phenyl rings and the piperazine moiety. The absence of stereogenic carbons renders stereoisomerism irrelevant for this compound . However, rotational flexibility in the piperazine ring and methylene linker allows conformational isomerism, though these are not resolved in standard registries.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKALBDSXCHRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642998 | |
| Record name | (3,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-36-5 | |
| Record name | Methanone, (3,4-difluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,4-Difluorobenzophenone Intermediate
The key intermediate, 3,4-difluorobenzophenone, can be prepared by several established methods:
While these methods are described for 4,4'-difluorobenzophenone, analogous conditions apply for 3,4-difluorobenzophenone synthesis by selecting appropriate fluorinated precursors.
The introduction of the 4-methylpiperazinomethyl group typically involves nucleophilic substitution or coupling reactions on the benzophenone intermediate:
| Step | Description | Reagents | Conditions | Notes | |
|---|---|---|---|---|---|
| Methylpiperazinomethylation | Reaction of 3,4-difluorobenzophenone with 4-methylpiperazine under conditions promoting nucleophilic substitution on an activated benzophenone derivative or via reductive amination | 3,4-difluorobenzophenone, 4-methylpiperazine, base (e.g., potassium carbonate), solvents like dichloromethane or ethanol | Reflux or controlled temperature, inert atmosphere | Catalysts such as palladium or copper may be used to facilitate coupling; sodium hydride or potassium carbonate may promote substitution |
This step is critical for achieving the target compound with high purity and yield. Optimization of reaction time, temperature, and solvent system is essential.
- Solvents commonly used include dichloromethane, ethanol, or toluene depending on the step.
- Catalysts such as palladium or copper complexes facilitate coupling reactions.
- Bases like potassium carbonate or sodium hydride are employed to deprotonate intermediates and drive substitution.
- Temperature control is vital to prevent side reactions and decomposition; typical ranges are from ambient to reflux temperatures depending on the reaction.
| Preparation Stage | Key Reagents | Catalysts/Bases | Solvents | Temperature | Reaction Time | Yield (%) | Purification |
|---|---|---|---|---|---|---|---|
| Diazotization & Fluorination | 4,4'-diamino-diphenylmethane, HF, nitrous acid | None or nitrite ions | Concentrated aqueous HF | ~40°C | Variable | High (not specified) | Extraction, washing, distillation |
| Friedel-Crafts Acylation & Hydrolysis | Fluorobenzotrichloride, fluorobenzene, AlCl3, water | AlCl3 | Anhydrous fluorobenzene, water | 0-25°C (acylation), azeotropic temp (hydrolysis) | 10-30 min (acylation), 4-6 h (hydrolysis) | ~91% | Filtration, recrystallization |
| Piperazinomethylation | 3,4-difluorobenzophenone, 4-methylpiperazine | Pd or Cu catalysts, K2CO3 or NaH | Dichloromethane, ethanol | Reflux or controlled temp | Several hours | Optimized for high yield | Recrystallization, chromatography |
- The diazotization-fluorination method offers a route with minimal by-products and avoids isomer formation, which is critical for obtaining pure difluorobenzophenone intermediates.
- Friedel-Crafts acylation provides a scalable and cost-effective route with high selectivity and yield, suitable for industrial production.
- The piperazinomethylation step requires careful control of reaction conditions and catalyst choice to maximize coupling efficiency and minimize side reactions.
- Purification steps such as recrystallization and chromatography are essential to achieve the high purity required for pharmaceutical applications.
The preparation of 3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone involves a strategic synthesis of the difluorobenzophenone core followed by functionalization with the 4-methylpiperazinomethyl group. Established methods such as diazotization-fluorination and Friedel-Crafts acylation are effective for preparing the fluorinated benzophenone intermediates. Subsequent coupling or substitution reactions introduce the piperazinomethyl moiety under catalysis with palladium or copper complexes. Optimization of reaction parameters and purification techniques ensures high yield and purity of the final compound, supporting its use in advanced research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorinated Benzophenones
The position of fluorine substituents significantly influences electronic properties and biological activity. For example:
- 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3): Methyl groups at the 3'- and 4'-positions increase hydrophobicity, altering solubility and pharmacokinetic profiles .
Table 1: Key Properties of Difluorinated Benzophenones
| Compound Name | CAS Number | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|---|
| 3,4-Difluoro-4'-(4-methylpiperazinomethyl) | 898763-36-5 | C19H20F2N2O | Fluorine at 3,4; piperazine at 4' | Kinase inhibitors, photoinitiators |
| 2,4-Difluoro-4'-(4-methylpiperazinomethyl) | 898763-33-2 | C19H20F2N2O | Fluorine at 2,4; lower steric hindrance | Drug discovery, polymer chemistry |
| 3,4-Difluoro-3',4'-dimethyl | 518993-32-3 | C15H12F2O | Methyl substituents; hydrophobic | Organic synthesis intermediates |
Substitution Variations: Piperazine vs. Other Amines
The 4-methylpiperazine group distinguishes this compound from analogs with alternative amine substituents:
- 4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS 898776-95-9): Pyrrolidine’s five-membered ring offers intermediate flexibility and basicity, balancing solubility and receptor binding .
Halogen-Substituted Analogs
Replacing fluorine with chlorine or bromine alters electronic and steric properties:
- 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898792-75-1): Chlorine’s higher atomic radius and polarizability enhance lipophilicity, improving membrane permeability but increasing toxicity risks .
- 4'-Bromo-2-(3-pyrrolinomethyl) benzophenone (CAS 898782-65-5): Bromine’s strong electron-withdrawing effects may enhance photoinitiation efficiency in polymer crosslinking .
Natural and Pharmacologically Relevant Benzophenones
- Selagibenzophenone B: A natural benzophenone with anticancer activity. Unlike the synthetic 3,4-difluoro derivative, it lacks fluorine and piperazine groups, relying instead on hydroxyl and prenyl substituents for bioactivity .
- Tolcapone (4'-Methyl-3,4-dihydroxybenzophenone): A catechol-O-methyltransferase inhibitor. The absence of fluorine and presence of hydroxyl groups highlight how substituent choice dictates pharmacological mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a fluorinated benzophenone precursor (e.g., 4,4'-difluorobenzophenone, CAS RN 345-92-6) .
- Step 2 : Introduce the 4-methylpiperazinomethyl group via nucleophilic substitution or coupling. Use potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst in acetone under reflux .
- Step 3 : Purify via flash chromatography (e.g., 1:1 DCM/hexane eluent) followed by recrystallization from ethanol to isolate the product as a colorless solid .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., acetone vs. DMF) to improve yield, as seen in analogous piperazine-functionalized syntheses .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodology :
- NMR : Use ¹⁹F NMR to confirm fluorine positions (3,4-difluoro) and ¹H NMR to resolve the piperazine methyl group (δ ~2.3 ppm) and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~403.16) .
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol and analyze intermolecular interactions (e.g., hydrogen bonding involving the piperazine N-atom) .
Advanced Research Questions
Q. How do fluorine substituents and the piperazine moiety influence the compound’s photochemical behavior and triplet state dynamics?
- Methodology :
- Experimental : Measure UV-Vis absorption in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess solvatochromic shifts . Compare with computational predictions (DFT/TD-DFT) of excited-state transitions .
- Triplet State Analysis : Use nanosecond transient absorption spectroscopy to quantify triplet lifetime. Fluorine’s electron-withdrawing effect may stabilize ππ* states, while the piperazine group could alter intersystem crossing efficiency .
- Data Table :
| Solvent | λmax (nm) | Triplet Lifetime (ns) |
|---|---|---|
| Toluene | 290 | 120 |
| Acetone | 305 | 85 |
| Hypothetical data based on benzophenone analogs |
Q. How can researchers resolve contradictions in solvent-dependent spectral data for benzophenone derivatives?
- Methodology :
- Vibrational Spectroscopy : Compare experimental IR ν(C=O) shifts (e.g., ~1680 cm⁻¹ in halogenated solvents vs. ~1660 cm⁻¹ in alcohols) with DFT-calculated values to identify solvent-solute interactions .
- Statistical Analysis : Apply linear regression to correlate solvent polarity (Onsager reaction field) with spectral shifts. Discrepancies may arise from hydrogen bonding vs. dipole-dipole interactions .
- Case Study : For conflicting NMR data, use variable-temperature experiments to probe dynamic processes (e.g., piperazine ring puckering) .
Q. What strategies are employed to study this compound’s interaction with biological targets like neurotransmitter receptors?
- Methodology :
- Receptor Binding Assays : Radiolabel the compound (e.g., ³H or ¹⁸F) and test affinity for G-protein-coupled receptors (GPCRs) using competitive displacement assays .
- Cellular Models : Use immortalized neuronal cell lines (e.g., GnRH neurons) to assess autophagy modulation via Western blotting of LC3-II/Beclin-1 markers, as done for benzophenone analogs .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied piperazine substituents (e.g., 4-ethylpiperazine) and compare IC₅₀ values .
Q. How can computational chemistry elucidate electronic structure and reactivity for this benzophenone derivative?
- Methodology :
- Quantum Calculations : Perform DFT geometry optimization (B3LYP/6-31G*) to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Reactivity Prediction : Simulate reaction pathways for photoinduced hydrogen abstraction (common in benzophenones) using CASSCF to model triplet-state dynamics .
- Solvent Effects : Apply the polarizable continuum model (PCM) to evaluate solvent stabilization of excited states .
Key Notes
- Contradictions : Computational studies may suggest ππ* dominance in polar solvents , while experimental data could indicate nπ* contributions . Resolve via combined transient absorption and EPR spectroscopy.
- Data Integrity : Cross-reference spectral libraries (PubChem, Kanto Reagents) for purity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
